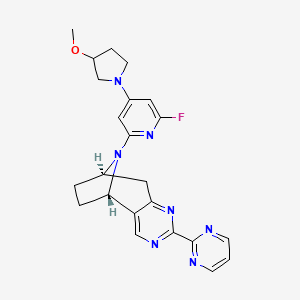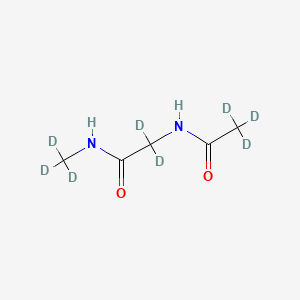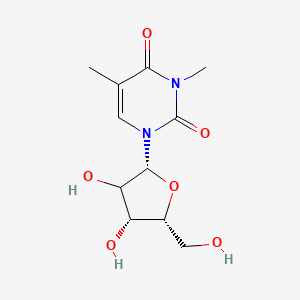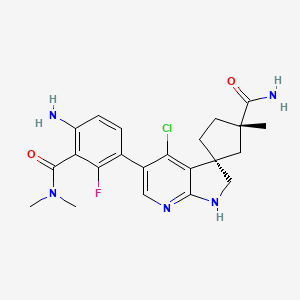
Hpk1-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic progenitor kinase 1 inhibitor 21 (Hpk1-IN-21) is a highly selective inhibitor of hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 21 involves structure-based drug design and optimization. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of amines with carboxylic acids, followed by cyclization and functional group modifications . Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 21 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Hematopoietic progenitor kinase 1 inhibitor 21 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Industry: Utilized in the development of novel immuno-oncology drugs and combination therapies.
作用機序
Hematopoietic progenitor kinase 1 inhibitor 21 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, enhancing T cell activation and proliferation. The compound increases the avidity of the T cell receptor to recognize antigens and boosts cytokine production, leading to improved immune responses .
類似化合物との比較
Similar Compounds
NDI-101150: Another highly selective hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell immune responses and anti-tumor efficacy.
Isoindolone Compounds:
Uniqueness
Hematopoietic progenitor kinase 1 inhibitor 21 is unique due to its high selectivity and potency, which allows for effective inhibition of hematopoietic progenitor kinase 1 without off-target effects. This selectivity enhances its therapeutic potential and reduces the risk of adverse effects compared to other inhibitors .
特性
分子式 |
C22H25ClFN5O2 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide |
InChI |
InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1 |
InChIキー |
GZQHHAHIJAPECC-VXKWHMMOSA-N |
異性体SMILES |
C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
正規SMILES |
CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


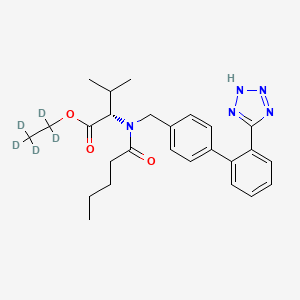
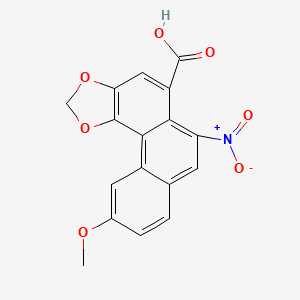
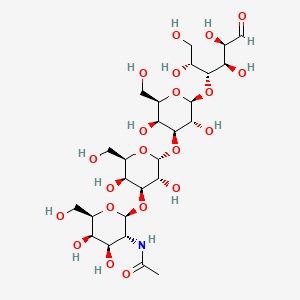
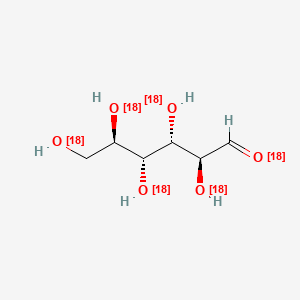
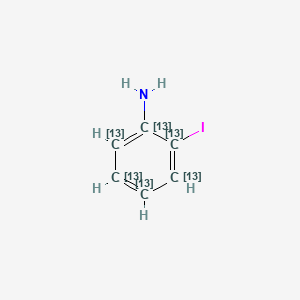
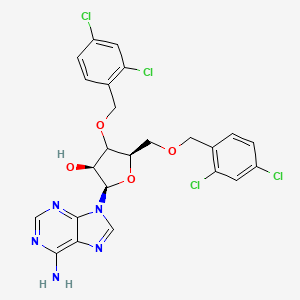
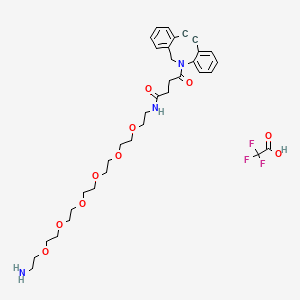
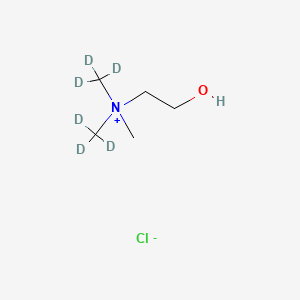
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
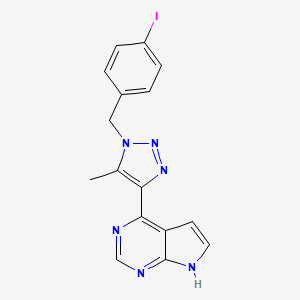
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
